(1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol
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Overview
Description
(1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is a chiral organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons. The presence of fluorine atoms and a hydroxyl group in its structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method includes:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydroxylation: The hydroxyl group at the 1-position can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,2R) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydroxylation steps, and advanced chiral separation techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if oxidized, using reagents like sodium borohydride (NaBH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).
Major Products
Oxidation: Formation of 2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-one.
Reduction: Formation of the corresponding alcohol or alkane, depending on the reduction conditions.
Substitution: Formation of substituted naphthalenes with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysts and asymmetric synthesis.
Biology
The compound’s biological activity is of interest in pharmacology, where it is studied for its potential as a lead compound in drug development. Its interactions with biological targets can provide insights into the design of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of these compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and specialty chemicals. Its unique properties contribute to the performance characteristics of these materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, with different stereochemistry.
2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-one: The oxidized form of the compound.
2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-thiol: A thiol derivative where the hydroxyl group is replaced by a thiol group.
Uniqueness
The uniqueness of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol lies in its specific stereochemistry and the presence of both fluorine atoms and a hydroxyl group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12F2O |
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Molecular Weight |
210.22 g/mol |
IUPAC Name |
(1S,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H12F2O/c1-2-7-3-4-8-5-10(13)11(14)6-9(8)12(7)15/h3-7,12,15H,2H2,1H3/t7-,12+/m1/s1 |
InChI Key |
WFCDFSPUVVNFQT-KRTXAFLBSA-N |
Isomeric SMILES |
CC[C@@H]1C=CC2=CC(=C(C=C2[C@H]1O)F)F |
Canonical SMILES |
CCC1C=CC2=CC(=C(C=C2C1O)F)F |
Origin of Product |
United States |
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